molecular formula C9H5Cl2F3O B14761432 1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14761432
M. Wt: 257.03 g/mol
InChI Key: DKCAIEJZBJFYAR-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structural properties and diverse applications It features a trifluoromethyl group attached to an ethanone backbone, with two chlorine atoms and a methyl group on the phenyl ring

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-dichloro-5-methylphenyl derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

1-(2,4-Dichloro-5-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    1-(2,4-Dichloro-5-methylphenyl)propan-1-ol: This compound has a similar phenyl ring substitution pattern but differs in the functional group attached to the carbon chain.

    1-(2,4-Dichloro-5-methylphenyl)-2-methylpropan-1-ol: Another similar compound with a different alkyl substitution on the carbon chain. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and applications.

Properties

Molecular Formula

C9H5Cl2F3O

Molecular Weight

257.03 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5Cl2F3O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3

InChI Key

DKCAIEJZBJFYAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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